(1,1'-Bipyrrolidine)-2,2',5,5'-tetrone
Overview
Description
(1,1’-Bipyrrolidine)-2,2’,5,5’-tetrone is a heterocyclic organic compound with the molecular formula C8H8N2O4. This compound is characterized by its two pyrrolidine rings connected through a central carbon-carbon bond, with each ring containing two ketone groups at the 2 and 5 positions. The presence of these ketone groups imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Bipyrrolidine)-2,2’,5,5’-tetrone typically involves the photodimerization of pyrrolidine. The process begins with the preparation of pyrrolidine, which is then subjected to photodimerization in the presence of mercury and UV light. The reaction mixture is heated to reflux for several days, after which the product is isolated through distillation and purification steps .
Industrial Production Methods: Industrial production of (1,1’-Bipyrrolidine)-2,2’,5,5’-tetrone follows similar synthetic routes but on a larger scale. The process involves the use of large photoreactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (1,1’-Bipyrrolidine)-2,2’,5,5’-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(1,1’-Bipyrrolidine)-2,2’,5,5’-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (1,1’-Bipyrrolidine)-2,2’,5,5’-tetrone involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds and coordinate with metal ions, making it an effective ligand in catalysis. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical processes .
Comparison with Similar Compounds
- (2R,2’R)-2,2’-Bipyrrolidine
- (S,S)-2,2’-Bipyrrolidine
- 1,1’-Bipiperidine
Comparison: In contrast, similar compounds like (2R,2’R)-2,2’-Bipyrrolidine and (S,S)-2,2’-Bipyrrolidine lack these ketone groups, resulting in different chemical properties and applications .
Properties
IUPAC Name |
1-(2,5-dioxopyrrolidin-1-yl)pyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-5-1-2-6(12)9(5)10-7(13)3-4-8(10)14/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUBNMYWDIAMNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)N2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190850 | |
Record name | (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3741-24-0 | |
Record name | (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003741240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Bisuccinimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N,N'-Bisuccinimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1PR-BISUCCINIMIDE(N,NPR-BISUCCINIMIDYL) | |
Source | European Chemicals Agency (ECHA) | |
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